molecular formula C12H22N2O B8616907 N-(cyanomethyl)decanamide

N-(cyanomethyl)decanamide

Cat. No.: B8616907
M. Wt: 210.32 g/mol
InChI Key: SQQSAKPBVBFLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)decanamide is a secondary amide characterized by a decanoyl chain (C10) linked to a cyanomethyl group via an amide bond. Its molecular formula is C₁₂H₂₂N₂O, with a molecular weight of 210.32 g/mol. This compound is synthesized via multicomponent reactions (MCRs), where an aldehyde, an isocyanide, and water react to form a 5-iminooxazoline intermediate, which rearranges into the final product . The cyanomethyl group confers unique reactivity, enabling further derivatization for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-(cyanomethyl)decanamide

InChI

InChI=1S/C12H22N2O/c1-2-3-4-5-6-7-8-9-12(15)14-11-10-13/h2-9,11H2,1H3,(H,14,15)

InChI Key

SQQSAKPBVBFLFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCC#N

Origin of Product

United States

Comparison with Similar Compounds

Alkyl-Substituted Decanamides

Compound Substituent Key Properties/Activities Applications References
N-isobutyl decanamide Isobutyl group - 50% primary root growth inhibition at 14 µM
- 4× increase in lateral roots (plant studies)
Plant biology (Arabidopsis)
N-[3-(decanoylamino)propyl]decanamide Branched alkyl chain - No EC number listed
- Limited safety data
Chemical intermediates

Key Insight : N-isobutyl decanamide exhibits superior bioactivity in plant root modulation compared to affinin or NAE10:0, highlighting the importance of alkyl chain branching for biological potency .

Aromatic-Substituted Decanamides

Compound Substituent Key Properties/Activities Applications References
N-(4-fluorophenyl)decanamide 4-Fluorophenyl group - Characterized via NMR
- Synthetic utility
Organic synthesis intermediates
N-Vanillyldecanamide 4-Hydroxy-3-methoxybenzyl - Bioactive scaffold
- Potential flavoring agent
Biomedical research

Key Insight : Aromatic substituents enhance solubility in hydrophobic environments, making these compounds suitable for drug delivery or flavoring applications .

Enzyme Substrate Analogs

Compound Substituent Key Properties/Activities Applications References
N-(4-nitrophenyl)decanamide (D-pNA) 4-Nitrophenyl group - Low aqueous solubility
- Substrate for FAAH (fatty acid amide hydrolase)
Enzyme activity assays
N-(6-methoxypyridin-3-yl)octanamide (Oc-MAP) Methoxypyridinyl - Higher aqueous solubility vs. D-pNA
- Lower FAAH specificity
Fluorescence-based assays

Key Insight : D-pNA’s nitro group enhances specificity for FAAH, while Oc-MAP’s methoxypyridinyl group improves solubility, demonstrating a trade-off between solubility and enzyme affinity .

Complex Derivatives with Specialized Functions

Compound Substituent Key Properties/Activities Applications References
N-(cyanomethyl)decanamide Cyanomethyl group - Synthesized via MCRs
- Osteoporosis research
Medicinal chemistry
N-((2-hydroxyethyl)glycyl)decanamide Hydroxyethyl glycyl moiety - Anti-inflammatory activity
- Low toxicity
Drug delivery systems
N-[(8-ethoxyquinolin-5-yl)sulfonyl]decanamide Quinoline sulfonyl group - Unspecified bioactivity
- Complex synthesis
Specialty chemicals

Key Insight: The cyanomethyl group in this compound enhances its reactivity for follow-up multicomponent reactions, a feature absent in hydroxyethyl or sulfonyl derivatives .

Enzymatic Interactions

  • D-pNA shows an 8-fold lower specificity constant for FAAH compared to fluorogenic substrates like D-MAP, underscoring the impact of electron-withdrawing groups on enzyme kinetics .

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